molecular formula C23H29N3OS B2713865 N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide CAS No. 391227-97-7

N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide

Cat. No.: B2713865
CAS No.: 391227-97-7
M. Wt: 395.57
InChI Key: YGISJTUTUYGWEC-UHFFFAOYSA-N
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Description

N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide is a synthetic organic compound characterized by its unique structure, which combines an adamantane core with a thiadiazole ring substituted by a tetramethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with a thioamide under acidic conditions. For instance, 2,3,5,6-tetramethylphenyl hydrazine can be reacted with a thioamide to form the desired thiadiazole ring.

    Attachment to Adamantane: The thiadiazole ring is then coupled with an adamantane derivative. This can be achieved through a nucleophilic substitution reaction where the thiadiazole acts as a nucleophile, attacking an electrophilic carbon on the adamantane derivative.

    Formation of the Carboxamide Group: The final step involves the introduction of the carboxamide group. This can be done by reacting the intermediate product with a suitable carboxylic acid derivative under dehydrating conditions to form the amide bond.

Properties

IUPAC Name

N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3OS/c1-12-5-13(2)15(4)19(14(12)3)20-25-26-22(28-20)24-21(27)23-9-16-6-17(10-23)8-18(7-16)11-23/h5,16-18H,6-11H2,1-4H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGISJTUTUYGWEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)C2=NN=C(S2)NC(=O)C34CC5CC(C3)CC(C5)C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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